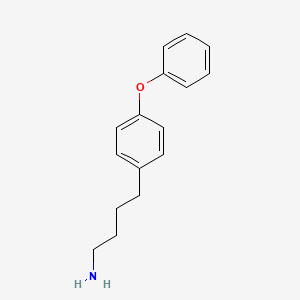
2,2'-Bifuran, 5,5'-dibromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Dibromo-2,2’-bifuran: is an organic compound with the molecular formula C8H4Br2O2 It is a derivative of bifuran, where two bromine atoms are substituted at the 5 and 5’ positions of the bifuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dibromo-2,2’-bifuran typically involves the bromination of 2,2’-bifuran. One common method is the use of N-Bromosuccinimide (NBS) in benzene as a solvent. The reaction is carried out for approximately 1.5 hours, yielding the desired dibromo compound .
Industrial Production Methods: While specific industrial production methods for 5,5’-Dibromo-2,2’-bifuran are not extensively documented, the scalability of the bromination reaction using NBS suggests that it can be adapted for larger-scale production. The reaction conditions are relatively mild, making it feasible for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 5,5’-Dibromo-2,2’-bifuran undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille couplings, to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Coupling Reactions: Palladium catalysts are often used in Suzuki or Stille couplings, with conditions varying depending on the specific reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted bifurans or more complex polyaromatic compounds .
Applications De Recherche Scientifique
Chemistry: 5,5’-Dibromo-2,2’-bifuran is used as a building block in organic synthesis. Its ability to undergo coupling reactions makes it valuable for constructing complex organic molecules, including polymers and materials with specific electronic properties.
Biology and Medicine: While direct applications in biology and medicine are less documented, derivatives of bifuran compounds have been explored for their potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, 5,5’-Dibromo-2,2’-bifuran is used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 5,5’-Dibromo-2,2’-bifuran in chemical reactions primarily involves the reactivity of the bromine atoms. These atoms can participate in various substitution and coupling reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparaison Avec Des Composés Similaires
2,2’-Bifuran: The parent compound without bromine substitution.
5,5’-Dibromo-2,2’-bithiophene: A similar compound where the furan rings are replaced with thiophene rings.
3,3’,5,5’-Tetrabromo-2,2’-bifuran: A more heavily brominated derivative of bifuran.
Uniqueness: 5,5’-Dibromo-2,2’-bifuran is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise electronic characteristics, such as in the development of OLEDs and other electronic materials .
Propriétés
Formule moléculaire |
C8H4Br2O2 |
|---|---|
Poids moléculaire |
291.92 g/mol |
Nom IUPAC |
2-bromo-5-(5-bromofuran-2-yl)furan |
InChI |
InChI=1S/C8H4Br2O2/c9-7-3-1-5(11-7)6-2-4-8(10)12-6/h1-4H |
Clé InChI |
RIEQDPAWBPKJGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)Br)C2=CC=C(O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


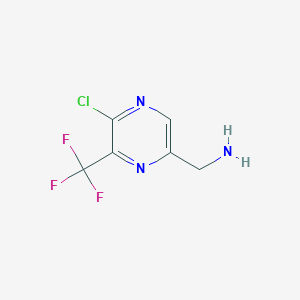
![6-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13133744.png)
![5-Fluoro-2-methoxybenzo[d]thiazole](/img/structure/B13133747.png)
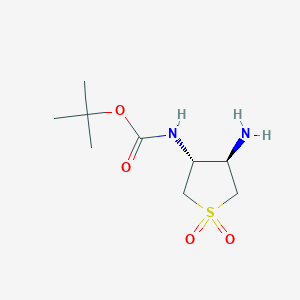
![2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide](/img/structure/B13133764.png)
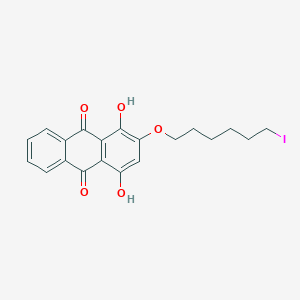
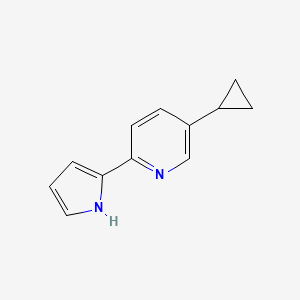
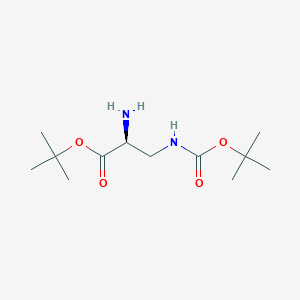
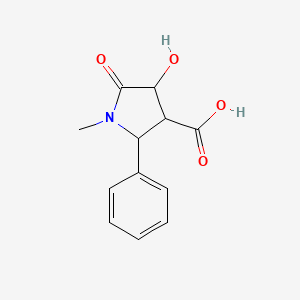
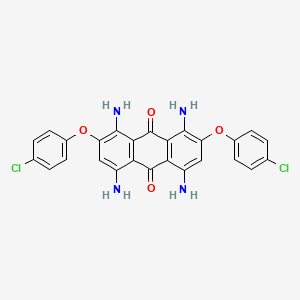
![1-(9H,9'H-[9,9'-Bifluoren]-2-yl)ethanone](/img/structure/B13133796.png)


